Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure
832142-14-0 structure
Nome del prodotto:Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
Numero CAS:832142-14-0
MF:C6H10O5S
MW:194.205601215363
MDL:MFCD20645455
CID:675883
PubChem ID:11816387

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
    • 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
    • 2-(1-methylsulfonyloxycyclopropyl)acetic acid
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
    • 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
    • 2-(1′-Mesyloxycyclopropyl)acetic acid
    • 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
    • C6H10O5S
    • JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • CS-0181573
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
    • SCHEMBL3016422
    • MFCD20645455
    • BS-17708
    • 832142-14-0
    • DTXSID30473501
    • AKOS030592495
    • [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
    • C76660
    • MDL: MFCD20645455
    • Inchi: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
    • Chiave InChI: JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1(CC1)OS(C)(=O)=O)O

Proprietà calcolate

  • Massa esatta: 194.02489459g/mol
  • Massa monoisotopica: 194.02489459g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 89Ų
  • XLogP3: -0.5

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Informazioni sulla sicurezza

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A140040-250mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
250mg
$69.0 2025-03-05
eNovation Chemicals LLC
Y1077441-100mg
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
832142-14-0 95%
100mg
$85 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252243-250mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 98%
250mg
¥708.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M75690-250mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
250mg
¥486.0 2024-07-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY1218-1g
2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid
832142-14-0 95%
1g
$812 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M75690-100mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
100mg
¥230.0 2024-07-19
eNovation Chemicals LLC
Y1214904-1g
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 95%
1g
$820 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KX890-200mg
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
832142-14-0 97%
200mg
224.0CNY 2021-07-14
Chemenu
CM255214-1g
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 95+%
1g
$842 2023-02-17
eNovation Chemicals LLC
Y1077441-250mg
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
832142-14-0 95%
250mg
$120 2024-06-07

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: 1,2-Dimethoxyethane
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Riferimento
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Riferimento
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Riferimento
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Riferimento
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Riferimento
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Cuprous chloride Catalysts: Palladium chloride Solvents: Dichloromethane ;  rt
1.2 Solvents: Methanol ;  20 °C
1.3 Reagents: Oxygen ;  1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Riferimento
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
A1054000
Purezza:99%
Quantità:1g
Prezzo ($):220.0